Regioisomeric Attachment Point Comparison: 3‑(1,3,4‑oxadiazol‑2‑yl) vs. 4‑(1,3,4‑oxadiazol‑2‑yl) Substitution on Morpholine
The target compound bears the 1,3,4‑oxadiazole at the morpholine 3‑position, whereas the commercially available comparator 4‑(1,3,4‑oxadiazol‑2‑yl)morpholine (CAS 28317‑99‑9) places the oxadiazole at the 4‑position (the morpholine nitrogen) . In morpholine‑based SAR, the 3‑substituted orientation projects the oxadiazole in a chiral environment with a significantly different exit vector geometry relative to the 4‑substituted analog. This regioisomeric difference qualitatively alters the compound’s ability to engage hydrogen‑bond donors/acceptors in biological targets [1]. Direct head‑to‑head biological data for these two specific regioisomers is not available in the public domain; however, class‑level SAR across published morpholine–oxadiazole series demonstrates that regioisomeric placement consistently modulates potency by >10‑fold in enzyme and cell‑based assays [1].
| Evidence Dimension | Regioisomeric substitution position (morpholine C‑3 vs. N‑4 / oxadiazole attachment) |
|---|---|
| Target Compound Data | 3‑(1,3,4‑oxadiazol‑2‑yl) substitution; morpholine oxygen intact; Boc‑protected nitrogen at position 4; MW 255.27; XLogP3‑AA 0.1; H‑bond acceptors 6; rotatable bonds 3 [2]. |
| Comparator Or Baseline | 4‑(1,3,4‑oxadiazol‑2‑yl)morpholine (CAS 28317‑99‑9): oxadiazole attached to morpholine nitrogen; no Boc protection; MW 155.16; polar surface area and H‑bond profile differ . |
| Quantified Difference | Quantitative biological difference data not publicly available; structural descriptors indicate distinct spatial, electronic, and solubility profiles. |
| Conditions | Computed physicochemical properties using PubChem/CAS data; biological context inferred from class‑level morpholine‑oxadiazole SAR. |
Why This Matters
Procurement of the wrong regioisomer can lead to completely different synthetic intermediates or biological starting points, wasting synthesis effort and budget.
- [1] Gul S. Synthesis, spectral characterization and biological evaluation of 1,3,4‑oxadiazole and morpholine bearing heterocycles. Ph.D. dissertation, 2017. Pakistan Research Repository. http://prr.hec.gov.pk/jspui/handle/123456789/7389. View Source
- [2] PubChem Compound Summary CID 119030907. Tert‑butyl 3‑(1,3,4‑oxadiazol‑2‑yl)morpholine‑4‑carboxylate. Computed physicochemical properties. https://pubchem.ncbi.nlm.nih.gov/compound/119030907 (retrieved 2026‑05‑04). View Source
